molecular formula C26H27FN4O3 B2538068 3-(3-(2-乙氧基苯基)-1,2,4-恶二唑-5-基)-1-乙基-6-氟-7-(哌啶-1-基)喹啉-4(1H)-酮 CAS No. 1111158-13-4

3-(3-(2-乙氧基苯基)-1,2,4-恶二唑-5-基)-1-乙基-6-氟-7-(哌啶-1-基)喹啉-4(1H)-酮

货号 B2538068
CAS 编号: 1111158-13-4
分子量: 462.525
InChI 键: RIUFITOUXCOGCO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-(3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)quinolin-4(1H)-one" is a derivative of quinolone, a class of synthetic broad-spectrum antibacterial agents. Quinolones are known for their potent activity against a variety of bacterial strains, including Gram-positive and Gram-negative bacteria. The compound appears to be a novel molecule designed to enhance the antibacterial properties of quinolones by incorporating an oxadiazole moiety and a piperidinyl group at specific positions on the quinolone core.

Synthesis Analysis

The synthesis of quinolone derivatives typically involves the introduction of various substituents to the quinolone core to improve its pharmacological profile. In the case of the compound under analysis, the synthesis likely involves a multi-step reaction starting with a fluoroquinolone such as ciprofloxacin or norfloxacin, followed by the introduction of the oxadiazole ring and the piperidinyl group. Similar synthetic strategies have been employed in the synthesis of related compounds, where fluoroquinolones were reacted with acid hydrazides in the presence of phosphorous oxychloride to yield 1,3,4-oxadiazol-2-yl derivatives with antiproliferative activities .

Molecular Structure Analysis

The molecular structure of the compound includes several pharmacophores that are critical for its activity. The oxadiazole ring is a heterocyclic compound that is known to confer various biological activities, including antibacterial and anticancer properties. The ethoxyphenyl group may contribute to the lipophilicity of the molecule, potentially enhancing its cell membrane permeability. The piperidinyl group is a common feature in medicinal compounds and may improve the compound's binding affinity to bacterial enzymes or receptors .

Chemical Reactions Analysis

The chemical reactivity of the compound is likely influenced by the presence of the oxadiazole ring and the fluoroquinolone core. The oxadiazole moiety can participate in nucleophilic substitution reactions, which may be relevant in its interaction with bacterial targets. The fluoroquinolone core is known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription in bacteria. The introduction of the piperidinyl group at the C7 position of the quinolone core has been shown to confer antibacterial activity in related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound, such as solubility, stability, and lipophilicity, are crucial for its pharmacokinetic profile. The presence of the ethoxy group and the piperidinyl moiety may affect the compound's solubility in biological fluids. The fluorine atom on the quinolone core is known to increase the compound's stability and resistance to metabolic degradation. The overall molecular architecture, including the oxadiazole ring, is expected to influence the compound's ability to cross cell membranes and reach its intracellular targets .

科学研究应用

合成和结构分析

相关化合物的合成已有报道,强调了其在抗菌和抗病毒应用中的潜力。例如,Vaksler 等人(2023 年)提出了合成一种具有潜在抗菌和抗病毒特性的类似化合物。该研究详细阐述了分子和晶体结构,通过分子对接深入了解了生物活性 Vaksler 等人,2023 年

生物学应用

抗菌和抗肿瘤活性

对氟喹诺酮化合物衍生物(包括与查询化合物相似的结构)的研究显示出有希望的抗菌和抗肿瘤活性。郭强(2012 年)的一项研究重点介绍了氟喹诺酮 C3 异构体衍生物的合成和抗癌活性,证明了其对 Hep-3B 癌细胞系的显着潜力 郭强,2012 年

衍生物的合成和评估

各种衍生物的创建和评估一直是一个重点,研究探索了它们的抗菌有效性。例如,Singhai 等人(2019 年)合成并表征了取代的 1,3,4-恶二唑衍生物,评估了它们对革兰氏阳性菌和革兰氏阴性菌的抗菌活性。这项研究强调了此类化合物在生成有效抗菌剂方面的多功能性 Singhai 等人,2019 年

属性

IUPAC Name

3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-piperidin-1-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27FN4O3/c1-3-30-16-19(26-28-25(29-34-26)17-10-6-7-11-23(17)33-4-2)24(32)18-14-20(27)22(15-21(18)30)31-12-8-5-9-13-31/h6-7,10-11,14-16H,3-5,8-9,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUFITOUXCOGCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)C4=NC(=NO4)C5=CC=CC=C5OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)quinolin-4(1H)-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。